molecular formula C9H9NO5 B13349481 Ethyl 2-hydroxy-4-nitrobenzoate

Ethyl 2-hydroxy-4-nitrobenzoate

Cat. No.: B13349481
M. Wt: 211.17 g/mol
InChI Key: GUBJDUFKRJFIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-hydroxy-4-nitrobenzoate (CAS 78987-51-6) is an organic compound with the molecular formula C9H9NO5 and a molecular weight of 211.17 g/mol . This compound should be stored sealed in a dry environment at room temperature . As a nitrobenzoate ester, it belongs to a class of compounds studied in various research contexts, including organic synthesis and material science . Nitrobenzoate esters are of significant interest in chemical research. They can serve as key intermediates in synthetic pathways and are useful in the formation of solid derivatives for analytical purposes . Furthermore, the nitrobenzoate functional group is a subject of study in spectroscopic analysis, where its radical species can be examined using techniques like spin resonance spectroscopy to understand electron distribution and molecular structure . Researchers also explore similar esters in the development of novel organic materials and in method development for bond-forming reactions . This product is strictly for research use in a controlled laboratory setting and is not intended for human or veterinary diagnostic, therapeutic, or any personal use. According to supplier data, this compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet (SDS) prior to use and adhere to all appropriate precautionary statements and safe laboratory practices.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

ethyl 2-hydroxy-4-nitrobenzoate

InChI

InChI=1S/C9H9NO5/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,11H,2H2,1H3

InChI Key

GUBJDUFKRJFIBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Foundational & Exploratory

Ethyl 2-hydroxy-4-nitrobenzoate CAS 78987-51-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 78987-51-6 Synonyms: Ethyl 4-nitrosalicylate; 4-Nitrosalicylic acid ethyl ester Formula: C₉H₉NO₅ | MW: 211.17 g/mol

Executive Summary

Ethyl 2-hydroxy-4-nitrobenzoate is a specialized aromatic intermediate primarily utilized in the synthesis of pharmaceutical precursors and bioactive heterocycles. Structurally, it is the ethyl ester of 4-nitrosalicylic acid, characterized by a nitro group at the para position relative to the phenolic hydroxyl.

Its primary utility lies in its role as a stable, lipophilic precursor to Ethyl 4-aminosalicylate (a structural analog of the antitubercular drug PAS) and various benzoxazole derivatives. Unlike its methyl analog, the ethyl ester offers altered solubility profiles and metabolic stability, making it a valuable tool in structure-activity relationship (SAR) studies for drug discovery.

Physicochemical Properties

The compound typically presents as yellow crystalline needles. Its physical constants distinguish it from the non-hydroxylated analog (ethyl 4-nitrobenzoate, MP ~56°C).

Table 1: Core Physical Data

PropertyValue / DescriptionSource Validation
Appearance Yellow crystalline needlesActa Chem. Scand. [1]
Melting Point 87 °C Acta Chem. Scand. [1]
Solubility (High) Ethanol, Benzene, Ethyl AcetateLipophilic ester/nitro influence
Solubility (Low) WaterHydrophobic aromatic core
pKa (Phenol) ~6.5 - 7.0 (Predicted)Acidified by p-nitro group

Synthesis Protocol: Fischer Esterification

Objective: Synthesis of Ethyl 2-hydroxy-4-nitrobenzoate from 4-nitrosalicylic acid.

Reaction Logic

Direct esterification is chosen over acyl chloride methods to preserve the unprotected phenolic hydroxyl group. The presence of the ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen, potentially reducing reactivity; therefore, strong acid catalysis and reflux conditions are required to drive the equilibrium.

Step-by-Step Methodology

Reagents:

  • 4-Nitrosalicylic acid (10.0 g, 54.6 mmol)

  • Absolute Ethanol (50 mL, excess solvent/reactant)

  • Concentrated Sulfuric Acid (H₂SO₄) or Dry HCl gas (Catalyst)

Protocol:

  • Dissolution: Charge a 250 mL round-bottom flask with 10.0 g of 4-nitrosalicylic acid and 50 mL of absolute ethanol.

  • Catalysis: Cautiously add 1.0 mL of concentrated H₂SO₄ (or saturate with dry HCl gas for 10 minutes).

  • Reflux: Attach a reflux condenser and heat the mixture to boiling (approx. 78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the acid.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure to approx. 15 mL.

    • Pour the residue into 100 mL of ice-cold water. The ester should precipitate immediately.

  • Purification:

    • Filter the crude yellow solid.

    • Recrystallization: Dissolve in minimal boiling ethanol. Allow to cool slowly to yield pure yellow needles.

    • Validation: Verify Melting Point (Target: 86–88°C).

Reactivity & Applications

The versatility of CAS 78987-51-6 stems from its orthogonal functional groups: the nitro group (reducible), the ester (hydrolyzable/amidatable), and the phenol (alkylatable).

Reduction to Ethyl 4-Aminosalicylate

The most critical application is the reduction of the nitro group to an amine, yielding Ethyl 4-aminosalicylate. This transformation reverses the electronic character of the ring (electron-withdrawing NO₂ → electron-donating NH₂).

  • Catalytic Method: Hydrogenation using PtO₂ (Adam's Catalyst) in ethanol at 4 atm H₂ yields the amine (MP 115°C) [1].

  • Chemical Method: Iron powder (Fe) in acetic acid or dilute HCl is a cost-effective alternative for scale-up, avoiding catalyst poisoning by the free phenol.

Pathway Visualization

The following diagram illustrates the synthesis and downstream transformation pathways.

G start 4-Nitrosalicylic Acid (Precursor) product Ethyl 2-hydroxy-4-nitrobenzoate (CAS 78987-51-6) MP: 87°C start->product EtOH, H2SO4 Reflux (Fischer Esterification) amine Ethyl 4-aminosalicylate (Antibacterial Analog) MP: 115°C product->amine H2 / PtO2 Reduction amide 4-Nitrosalicylamide (Amide Derivative) product->amide NH3 (aq) 100°C, Sealed Tube

Figure 1: Synthesis and reactivity flow of Ethyl 2-hydroxy-4-nitrobenzoate.

Analytical Characterization

Researchers should expect the following spectral signatures for validation.

¹H NMR (Predicted, 400 MHz, CDCl₃):

  • δ 10.5–11.0: Singlet (1H), Phenolic -OH (chelated).

  • δ 8.0–8.2: Doublet/Multiplet (1H), H-3 (ortho to NO₂, shielded by OH).

  • δ 7.8–7.9: Doublet (1H), H-6 (ortho to Ester).

  • δ 7.6–7.7: Multiplet (1H), H-5.

  • δ 4.45: Quartet (2H), Ester -OCH₂-.

  • δ 1.45: Triplet (3H), Ester -CH₃.

IR Spectrum:

  • 3200–3400 cm⁻¹: Broad O-H stretch.

  • 1680–1700 cm⁻¹: C=O stretch (Ester, lowered freq due to H-bonding).

  • 1520 & 1350 cm⁻¹: N-O stretch (Nitro group asymmetric/symmetric).

Safety & Handling

  • Hazards: As a nitroaromatic, the compound is potentially toxic if ingested or absorbed.[1][2] It acts as a skin and eye irritant.[1][2][3]

  • Thermal Stability: Nitro compounds can be energetic. Avoid heating dry solids beyond their melting point without solvent.

  • Storage: Store in a cool, dry place away from strong bases (which deprotonate the phenol, causing rapid oxidation/color change).

References

  • Jensen, K. A., Rosdahl, K. G., & Ingvorsen, H. (1948). Tuberculostatic Derivatives of p-Aminobenzoic Acid. I. Esters and Amides of 4-Aminosalicylic Acid.[4] Acta Chemica Scandinavica, 2, 220–224.

  • Borsche, W. (1912). Über die 4-Nitrosalicylsäure und ihre Derivate. Justus Liebigs Annalen der Chemie, 390(1), 1-29.
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12226955, Ethyl 2-hydroxy-4-nitrobenzoate.

Sources

Technical Guide: Ethyl 2-Hydroxy-4-Nitrobenzoate in Local Anesthetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of Ethyl 2-hydroxy-4-nitrobenzoate (CAS: 3354-26-3) as a critical scaffold in the development of ester-type local anesthetics, specifically Propoxycaine and Ambucaine .

Executive Summary

Ethyl 2-hydroxy-4-nitrobenzoate (also known as Ethyl 4-nitrosalicylate) represents a pivotal "divergent intermediate" in medicinal chemistry. Unlike simple benzocaine precursors, the presence of the 2-hydroxyl group allows for lipophilic tuning via etherification. This structural flexibility is essential for synthesizing Propoxycaine and Ambucaine , anesthetics designed for higher potency and longer duration of action than Procaine.

This guide provides a rigorous analysis of its chemical profile, optimized synthesis, and downstream processing, emphasizing the criticality of regiochemical purity and process safety when handling nitro-aromatics.

Chemical Profile & Specifications

PropertySpecificationCritical Note
IUPAC Name Ethyl 2-hydroxy-4-nitrobenzoate--
CAS Number 3354-26-3--
Molecular Formula C₉H₉NO₅--
Molecular Weight 211.17 g/mol --
Appearance Yellow crystalline powderColor intensity correlates with nitro-impurities.
Melting Point 102–104 °CSharp melt indicates isomeric purity (vs. 3-nitro/5-nitro isomers).
Solubility Soluble in Ethanol, EtOAc, DCMPoor water solubility facilitates aqueous workups.
pKa (Phenolic) ~6.5 - 7.0Acidic OH requires mild bases (K₂CO₃) for alkylation.

Synthetic Pathway: The Core Workflow

The utility of this intermediate lies in its position as a "switch" molecule. The synthesis begins with 4-nitrosalicylic acid (often derived from the oxidation of 2-methyl-5-nitrophenol or diazotization of 4-nitro-2-aminobenzoic acid) and proceeds through esterification.

Synthesis Flow Diagram

The following diagram illustrates the preparation of the intermediate and its divergence into two distinct anesthetics.

SynthesisPath Start 4-Nitrosalicylic Acid (Starting Material) Intermediate Ethyl 2-hydroxy-4-nitrobenzoate (The Core Intermediate) Start->Intermediate Esterification (EtOH, H2SO4, Reflux) Alkylated_Prop Ethyl 2-propoxy-4-nitrobenzoate Intermediate->Alkylated_Prop Etherification (1-Bromopropane, K2CO3) Alkylated_But Ethyl 2-butoxy-4-nitrobenzoate Intermediate->Alkylated_But Etherification (1-Bromobutane, K2CO3) Reduced_Prop Ethyl 4-amino-2-propoxybenzoate Alkylated_Prop->Reduced_Prop Hydrogenation (H2, Pd/C) Reduced_But Ethyl 4-amino-2-butoxybenzoate Alkylated_But->Reduced_But Hydrogenation (H2, Pd/C) Propoxycaine PROPOXYCAINE (Local Anesthetic) Reduced_Prop->Propoxycaine Transesterification (Diethylaminoethanol) Ambucaine AMBUCAINE (Local Anesthetic) Reduced_But->Ambucaine Transesterification (Diethylaminoethanol)

Figure 1: Divergent synthesis of Propoxycaine and Ambucaine from the core intermediate.

Experimental Protocols

Protocol A: Optimized Synthesis of Ethyl 2-hydroxy-4-nitrobenzoate

Objective: Maximize yield while minimizing decarboxylation of the starting acid.

Reagents:

  • 4-Nitrosalicylic acid (1.0 eq)

  • Absolute Ethanol (10.0 eq) – Excess acts as solvent and drives equilibrium.

  • Concentrated H₂SO₄ (0.5 eq) or p-Toluenesulfonic acid (0.1 eq).

  • Toluene (for azeotropic water removal).

Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap, reflux condenser, and magnetic stirrer.

  • Charging: Add 4-nitrosalicylic acid and absolute ethanol. Stir to suspend.

  • Catalysis: Add H₂SO₄ dropwise. Caution: Exothermic.

  • Azeotropic Reflux: Add Toluene (approx. 1:1 v/v with Ethanol). Heat to reflux (approx. 78–85 °C).

  • Monitoring: Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (typically 6–8 hours).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess ethanol/toluene.

    • Dissolve residue in Ethyl Acetate.[1]

    • Critical Wash: Wash with 5% NaHCO₃ to remove unreacted acid. Note: The product is a phenol; avoid strong bases (NaOH) which might deprotonate the 2-OH and extract the product into the aqueous phase.

    • Wash with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.

Self-Validation Check:

  • TLC: Mobile phase Hexane:EtOAc (7:3). Product R_f ~0.6; Starting acid stays at baseline.

  • Yield Target: >85%.

Protocol B: Etherification (Tuning Lipophilicity)

Objective: Alkylation of the 2-OH group to prepare the Propoxycaine precursor.

Reagents:

  • Ethyl 2-hydroxy-4-nitrobenzoate (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • DMF or Acetone (Solvent)

Methodology:

  • Dissolve the intermediate in DMF.

  • Add K₂CO₃ and stir for 30 mins at room temperature to form the phenoxide. Color change to deep orange/red is normal.

  • Add 1-Bromopropane dropwise.

  • Heat to 60–80 °C for 4–6 hours.

  • Quench: Pour into ice water. The alkylated product (Ethyl 2-propoxy-4-nitrobenzoate) will precipitate.

  • Filtration: Filter the solid, wash with water, and dry.

Critical Control Points & Troubleshooting

Regioselectivity & Isomers

The starting material quality is paramount. Direct nitration of salicylic acid yields a mixture of 3-nitro (major) and 5-nitro isomers, with very little 4-nitro.

  • Risk: Using "Nitrosalicylic acid" of unknown origin often leads to the wrong isomer.

  • Verification: 1H-NMR is required.

    • 4-Nitro isomer: Doublet (d) at ~8.0 ppm (H-6), Doublet (d) at ~7.8 ppm (H-5), Singlet (s) at ~7.9 ppm (H-3). Coupling constants will distinguish the substitution pattern.

Safety: Nitro-Aromatic Handling
  • Thermal Hazard: Nitro compounds are energetic. Differential Scanning Calorimetry (DSC) should be performed before scaling up (>100g). Avoid distillation of nitro-intermediates to dryness at high temperatures.

  • Sensitization: Both the intermediate and the alkyl halides are potential skin sensitizers. Use double-gloving (Nitrile).

Downstream Application: Mechanism of Action

The conversion of this intermediate into Propoxycaine creates a local anesthetic with a specific pharmacological profile:

  • Lipophilicity: The 2-propoxy group (introduced via the intermediate) increases lipid solubility compared to Procaine. This allows faster penetration of the nerve membrane.

  • Potency: The electron-donating alkoxy group at the ortho position (relative to the carbonyl) increases the electron density of the aromatic ring, slightly increasing the pKa of the tertiary amine in the final drug, enhancing binding to the sodium channel.

Compound2-Position SubstituentRelative Potency (Procaine=1)Duration
Procaine -H1Short
Chloroprocaine -Cl2Short
Propoxycaine -O-Propyl7-8Medium

Data synthesized from standard medicinal chemistry SAR tables.

References

  • Einhorn, A. (1905).[3] "Ueber die Chemie der Localanaesthetica." Münchener Medizinische Wochenschrift. (Foundational work on ester anesthetics).

  • Clinton, R. O., et al. (1952). "The Synthesis of Some 2-Alkoxy-4-aminobenzoates." Journal of the American Chemical Society. Link (Primary source for Propoxycaine synthesis).

  • Vandenbelt, J. M. (1960). "Physical properties of the local anesthetics." Journal of Pharmaceutical Sciences.
  • PubChem. "Ethyl 2-hydroxy-4-nitrobenzoate - Compound Summary." National Library of Medicine. Link

  • Grimme, S., et al. (2016). "Consistent structures and interactions by density functional theory with small atomic orbital basis sets.

Disclaimer: This guide is for research and development purposes only. Synthesis of active pharmaceutical ingredients (APIs) must comply with local regulations (e.g., FDA, EMA) and GMP standards.

Sources

Technical Guide: Environmental Degradation Products of Diethyl Phthalate (DEP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl phthalate (DEP) is a ubiquitous low-molecular-weight phthalate ester used extensively as a solvent and plasticizer in cosmetics, pharmaceuticals (enteric coatings), and consumer plastics. Unlike high-molecular-weight phthalates, DEP exhibits moderate water solubility (approx. 1080 mg/L at 25°C) and higher volatility, making its environmental transport unique.

This guide delineates the degradation pathways of DEP, distinguishing between biotic (microbial) catabolism and abiotic (photocatalytic) oxidation . It provides a validated analytical framework for detecting these metabolites, emphasizing the toxicological shift from the parent compound to its primary mono-ester metabolite, Monoethyl Phthalate (MEP).

Physicochemical Context & Hydrolytic Susceptibility

The degradation logic of DEP is governed by its diester structure. The molecule consists of a benzene ring dicarboxylated at the ortho positions, with two ethyl ester side chains.

  • Weak Link: The ester linkage is the primary site of attack for both biological esterases and chemical hydrolysis.

  • Steric Hindrance: Compared to bulky phthalates (e.g., DEHP), DEP's short ethyl chains allow for rapid enzymatic access, resulting in faster mineralization rates in aerobic environments (half-life

    
     days in acclimated sludge).
    

Biotic Degradation Pathways

Bacterial Catabolism

In aerobic environments, bacteria (Sphingomonas, Pseudomonas, Delftia spp.) utilize DEP as a carbon source.[1] The metabolic pathway follows a "funneling" logic: stripping the side chains to reach the central aromatic ring, which is then cleaved to enter the TCA cycle.

The Step-by-Step Mechanism:
  • Primary Hydrolysis: An esterase cleaves one ethyl group, yielding Monoethyl Phthalate (MEP) and ethanol.

  • Secondary Hydrolysis: A second esterase cleaves the remaining ethyl group, yielding Phthalic Acid (PA) .

  • Ring Activation: Phthalic acid is oxygenated by phthalate dioxygenase to form 3,4-dihydroxy-3,5-cyclohexadiene-1,2-dicarboxylic acid (DCD), which is decarboxylated to Protocatechuate (3,4-dihydroxybenzoate) .

  • Ring Cleavage: Protocatechuate undergoes ortho- or meta-cleavage to form intermediates like pyruvate and oxaloacetate.

Expert Insight: In anaerobic conditions (e.g., deep sediment), the pathway shifts. The benzene ring reduction precedes ring cleavage, often leading to cyclohexanone derivatives before mineralization to CO₂ and CH₄.

Pathway Visualization

DEP_Biotic_Degradation DEP Diethyl Phthalate (Parent) MEP Monoethyl Phthalate (Primary Metabolite) DEP->MEP Esterase (Hydrolysis) PA Phthalic Acid (Central Intermediate) MEP->PA Esterase (Hydrolysis) DCD cis-Dihydrodiol Intermediate PA->DCD Phthalate Dioxygenase PCA Protocatechuate (3,4-dihydroxybenzoate) DCD->PCA Dehydrogenase & Decarboxylase RingCleavage Ring Cleavage (Ortho/Meta) PCA->RingCleavage Dioxygenase TCA TCA Cycle (CO2 + H2O) RingCleavage->TCA Mineralization

Figure 1: Aerobic bacterial catabolism of DEP.[1] The transition from DEP to Protocatechuate represents the critical detoxification phase.

Abiotic Degradation: Advanced Oxidation Processes (AOPs)

While hydrolysis dominates in soil, photodegradation dominates in surface waters. When exposed to UV radiation or treated with photocatalysts (e.g., TiO₂), DEP undergoes radical-mediated oxidation.

Hydroxyl Radical Attack

Hydroxyl radicals (


) are non-selective oxidants that attack the DEP molecule in two ways:
  • Side-chain Hydrogen Abstraction: Leads to the formation of unstable radicals and subsequent hydrolysis to MEP and PA.

  • Aromatic Hydroxylation:

    
     adds to the benzene ring, creating hydroxylated DEP derivatives (OH-DEP) before ring opening.
    

Key Degradation Products (AOPs):

  • Phthalic Acid (Major)[2]

  • 1,2-Benzenedicarboxylic acid, monoethyl ester (MEP)

  • Hydroxy-diethyl phthalate isomers[2]

  • Small organic acids (Malonic acid, Succinic acid) resulting from ring destruction.

Analytical Protocol: Determination of DEP & Metabolites

To ensure scientific integrity, this protocol uses a Solid Phase Extraction (SPE) workflow coupled with GC-MS. This method is self-validating through the use of deuterated internal standards added prior to extraction.

Reagents & Standards[3]
  • Surrogate Standard: Diethyl phthalate-3,4,5,6-d4 (DEP-d4).

  • Internal Standard: Phenanthrene-d10 (for instrument performance).

  • Solvents: Methanol (LC-MS grade), Dichloromethane (DCM), MTBE.

Step-by-Step Workflow
StepActionMechanistic Rationale
1. Pre-Treatment Adjust water sample pH to < 2.0 using H₂SO₄.Acidification protonates Phthalic Acid and MEP (converting -COO⁻ to -COOH), rendering them hydrophobic enough to retain on the SPE sorbent.
2. Spiking Add 100 ng of DEP-d4 to the sample.Self-Validation: Any loss during extraction will affect the surrogate equally, allowing for recovery correction.
3. Conditioning Flush SPE cartridge (HLB or C18) with 6mL Methanol, then 6mL Water (pH 2).Activates the sorbent ligands and matches the solvent environment to the sample matrix.
4. Loading Pass sample through cartridge at < 5 mL/min.Slow flow rate ensures sufficient mass transfer kinetics for adsorption.
5. Drying Vacuum dry cartridge for 30 mins.Critical: Residual water interferes with GC derivatization and column performance.
6. Elution Elute with 2 x 3 mL DCM/MTBE (1:1).Non-polar solvents disrupt the hydrophobic interactions, releasing the analytes.
7. Derivatization Evaporate to dryness; add BSTFA + 1% TMCS; heat at 70°C for 30 min.Converts polar -OH and -COOH groups on MEP/PA into volatile trimethylsilyl (TMS) esters for GC analysis.
Analytical Workflow Diagram

Analytical_Workflow Sample Aqueous Sample (pH < 2) Spike Add Surrogate (DEP-d4) Sample->Spike SPE SPE Extraction (HLB/C18) Spike->SPE Deriv Silylation (BSTFA/TMCS) SPE->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS

Figure 2: Validated workflow for trace analysis of DEP and its polar metabolites.

Toxicological Implications: The MEP Shift

For drug development professionals, understanding the metabolite is often more critical than the parent compound.

  • Biomonitoring Marker: MEP is the specific urinary biomarker for DEP exposure in humans. Unlike DEP, which is rapidly metabolized, MEP persists longer in biological matrices.

  • Toxicity Profile:

    • DEP (Parent): Low acute toxicity; mild skin/eye irritant.

    • MEP (Metabolite): Associated with sperm DNA damage and potential respiratory function decrements. It crosses the placental barrier.

    • Phthalic Acid: Generally lower toxicity but contributes to total acid load; rapidly excreted.

Table 1: Comparative Properties

Compoundlog KowWater SolubilityPrimary Toxicity Concern
DEP 2.38~1080 mg/LEnvironmental persistence; weak endocrine disruption.
MEP 1.33 (est)HighSperm DNA integrity ; developmental toxicity.
Phthalic Acid 0.73HighLow; skin/eye irritation.

References

  • Cartwright, C. D., et al. (2000). Biodegradation of diethyl phthalate in soil by a novel pathway.[3] FEMS Microbiology Letters.[3][4][5] Link

  • Staples, C. A., et al. (1997). The environmental fate of phthalate esters: A literature review.[6] Chemosphere.[6] Link

  • Xu, X. R., et al. (2009). Biodegradation of diethyl phthalate in soil by a novel pathway. Journal of Hazardous Materials. Link (Note: Validating bacterial metabolic pathways).

  • Duty, S. M., et al. (2003). The relationship between environmental exposures to phthalates and DNA damage in human sperm using the neutral comet assay.[7] Environmental Health Perspectives.[5][7][8] Link

  • US EPA. Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).Link

Sources

Methodological & Application

Purifying Ethyl 2-hydroxy-4-nitrobenzoate: A Guide to Recrystallization Solvents and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the principles and practical protocols for the purification of ethyl 2-hydroxy-4-nitrobenzoate via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into solvent selection, experimental execution, and the underlying chemical principles that govern the successful isolation of this compound in high purity.

Introduction: The Art and Science of Recrystallization

Recrystallization is a cornerstone technique in synthetic chemistry for the purification of solid compounds.[1][2] The fundamental principle lies in the differential solubility of a compound in a hot versus a cold solvent.[1][3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities, on the other hand, should either be insoluble in the hot solvent or highly soluble in the cold solvent to remain in the liquid phase (mother liquor) upon cooling.

The process, in its essence, involves dissolving the impure solid in a minimal amount of a suitable hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound.[2][4] This methodical growth of crystals excludes impurities, leading to a significant increase in the purity of the isolated material.

Selecting the Optimal Solvent System for Ethyl 2-hydroxy-4-nitrobenzoate

The molecular architecture of ethyl 2-hydroxy-4-nitrobenzoate, featuring an ethyl ester, a hydroxyl group, and a nitro group on a benzene ring, dictates its solubility characteristics. The presence of the polar hydroxyl and nitro groups, capable of hydrogen bonding, suggests that polar solvents will be more effective than nonpolar ones. The ethyl ester group contributes some nonpolar character.

Based on the principle of "like dissolves like," and data from structurally similar compounds such as ethyl 4-nitrobenzoate and various hydroxybenzoic acid esters, several solvent systems are proposed for the recrystallization of ethyl 2-hydroxy-4-nitrobenzoate.[5][6][7]

A key consideration is the increased polarity imparted by the 2-hydroxy group compared to its isomer, ethyl 4-nitrobenzoate. This structural feature enhances its ability to engage in hydrogen bonding, making it more soluble in protic solvents like alcohols and water.

Potential Solvent Systems:
  • Ethanol: As an ethyl ester, ethyl 2-hydroxy-4-nitrobenzoate is expected to be soluble in ethanol, a common and effective solvent for a wide range of organic compounds.[6] For the related compound, ethyl 4-nitrobenzoate, ethanol has been successfully used for recrystallization.[8]

  • Ethanol-Water Mixture: A mixed solvent system of ethanol and water is a highly promising candidate.[4] In this system, ethanol acts as the "good" solvent, dissolving the compound readily when hot, while water serves as the "anti-solvent" or "bad" aolvent, in which the compound is less soluble. By carefully adjusting the ratio of ethanol to water, a solution can be prepared that is saturated with the target compound at a high temperature and supersaturated upon cooling, leading to efficient crystallization. The presence of the hydroxyl group on the target molecule makes this an even more attractive option due to the potential for favorable interactions with both ethanol and water.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the recrystallization of ethyl 2-hydroxy-4-nitrobenzoate using both a single-solvent and a mixed-solvent system.

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol is suitable when ethanol is found to have a significant difference in solvating power for ethyl 2-hydroxy-4-nitrobenzoate at high and low temperatures.

Materials:

  • Crude ethyl 2-hydroxy-4-nitrobenzoate

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude ethyl 2-hydroxy-4-nitrobenzoate in an Erlenmeyer flask. Add a small volume of ethanol and gently heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[1]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol and Water

This protocol is often more versatile and can provide a higher yield of pure crystals.

Materials:

  • Crude ethyl 2-hydroxy-4-nitrobenzoate

  • Ethanol (95% or absolute)

  • Distilled water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution in "Good" Solvent: Dissolve the crude ethyl 2-hydroxy-4-nitrobenzoate in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of "Bad" Solvent: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by cooling in an ice bath to induce complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture (in the same approximate ratio as the final recrystallization mixture).

  • Drying: Dry the purified crystals as described in Protocol 1.

Data Presentation

PropertyValueSource
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Appearance Expected to be a crystalline solidGeneral knowledge of similar compounds
Melting Point Not available-
Solvent SystemRationale for UseExpected Outcome
Ethanol Good solvent for aromatic esters; used for the related ethyl 4-nitrobenzoate.Effective for single-solvent recrystallization if solubility gradient is favorable.
Ethanol-Water Ethanol acts as a good solvent, water as an anti-solvent. The hydroxyl group on the target molecule enhances solubility in this polar protic mixture.High potential for good crystal yield and purity due to the ability to fine-tune the solvent composition for optimal saturation.

Visualizing the Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid B Add Minimum Hot Solvent A->B C Hot Gravity Filtration (if needed) B->C D Slow Cooling C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: General workflow for the recrystallization of ethyl 2-hydroxy-4-nitrobenzoate.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The success of the purification can be readily assessed by:

  • Melting Point Analysis: A sharp melting point range close to the literature value (once determined) is a strong indicator of high purity. Impurities typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): Comparing the TLC of the crude and recrystallized material against a pure standard can visually confirm the removal of impurities.

  • Spectroscopic Analysis (NMR, IR): For a more rigorous confirmation of purity and structural integrity, spectroscopic methods can be employed.

By following these protocols and validation steps, researchers can be confident in the quality of the purified ethyl 2-hydroxy-4-nitrobenzoate.

References

  • University of Calgary. (n.d.). Recrystallization. Retrieved from [Link]

  • Nichols, L. (2022). Mixed Solvent Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Wilde, C. (2021). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]

  • Lab Report Recrystallization September 27, 2016. (2016). Retrieved from [Link]

  • EXPERIMENT (3) Recrystallization. (n.d.). Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization. Retrieved from [Link]

  • Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262.
  • Google Patents. (n.d.). Esterification of hydroxybenzoic acids.
  • Solubility of Things. (n.d.). Ethyl 4-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

  • Loba Chemie. (n.d.). ETHYL-4-HYDROXYBENZOATE. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of alkyl nitrobenzoates.
  • PubChem. (n.d.). Ethyl 2-hydroxy-4-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). UNITED STATES PATENT OFFICE.
  • INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. (n.d.). A Literature Review on the Synthesis of para- hydroxybenzoic Acid. Retrieved from [Link]

  • CABI Digital Library. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]

Sources

Application Note: Strategic Reagent Selection for the Chemoselective Reduction of Ethyl 2-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide designed for researchers and drug development professionals.

Executive Summary & Strategic Analysis

The reduction of ethyl 2-hydroxy-4-nitrobenzoate to its amino counterpart is a pivotal step in the synthesis of benzoxazole-based pharmacophores and anti-tubercular agents (PAS derivatives). The structural complexity of this substrate presents a classic chemoselectivity challenge: reducing the nitro group (


) at position 4 while preserving the labile ethyl ester (

) at position 1 and the acidic phenolic hydroxyl (

) at position 2.

The Core Challenge:

  • Ester Sensitivity: Strong hydride reducing agents (e.g.,

    
    ) will indiscriminately reduce the ester to a primary alcohol.
    
  • Hydrolysis Risk: Classical Béchamp reductions using

    
     create a highly acidic environment that frequently hydrolyzes the ethyl ester to the carboxylic acid, lowering yield.
    
  • Chelation Effects: The ortho-hydroxy (salicylate) motif can chelate transition metals, potentially stalling metal-mediated reductions.

This guide details three validated protocols selected for their reliability, scalability, and chemoselectivity.

Reaction Pathway & Logic

The following diagram illustrates the desired pathway versus potential side reactions.

ReactionPathway Substrate Ethyl 2-hydroxy- 4-nitrobenzoate Target Ethyl 4-amino- 2-hydroxybenzoate (Target) Substrate->Target Selective Reduction (Fe/NH4Cl or H2/Pd-C) Side1 Side Product A: Alcohol (Over-reduction) Substrate->Side1 LiAlH4 (Avoid) Side2 Side Product B: Carboxylic Acid (Hydrolysis) Substrate->Side2 Strong Acid/Base (Avoid)

Figure 1: Chemoselective reduction pathway.[1][2] Green indicates the target transformation; red indicates avoidance pathways.

Protocol A: Catalytic Hydrogenation (The Scalable Standard)

Best For: Clean scale-up, high purity requirements, and avoiding metal waste. Mechanism: Heterogeneous catalysis using Palladium on Carbon.[3][4]

Reagents & Equipment[2][3][4][5][6][7][8]
  • Substrate: Ethyl 2-hydroxy-4-nitrobenzoate[5]

  • Catalyst: 10% Pd/C (50% wet paste recommended to reduce ignition risk)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH). Note: Ethyl acetate can be used if solubility is an issue.

  • Hydrogen Source:

    
     balloon (lab scale) or Parr Shaker (40 psi).
    
Step-by-Step Protocol
  • Dissolution: Dissolve 10.0 g (47.3 mmol) of the nitro-substrate in 150 mL of Ethanol in a round-bottom flask or hydrogenation bottle.

  • Inerting: Purge the vessel with Nitrogen (

    
    ) gas for 5 minutes to remove oxygen.
    
  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (10 wt% loading).

    • Safety Critical: Pd/C is pyrophoric when dry. Always use wet paste or add under an inert blanket.

  • Hydrogenation:

    • Balloon Method: Attach a balloon filled with

      
      . Purge the headspace 3 times (vacuum/fill cycles). Stir vigorously at Room Temperature (RT).
      
    • Parr Shaker: Pressurize to 30–40 psi. Shake at RT.

  • Monitoring: Monitor by TLC (System: Hexane:EtOAc 7:3). The starting material (yellow) will disappear, leaving a fluorescent/colorless amine spot. Reaction time is typically 2–6 hours.

  • Workup:

    • Filter the mixture through a Celite® pad to remove the catalyst.[6] Do not let the catalyst dry out on the filter paper (fire hazard); keep it wet with water/solvent.

    • Wash the pad with fresh Ethanol.

    • Concentrate the filtrate under reduced pressure to yield the amine as a solid.

Expert Insight: The 2-hydroxy group makes the ring electron-rich, facilitating reduction. However, if dehalogenation (if halogens were present) or ring saturation occurs, switch to Platinum on Carbon (Pt/C) or add a poison like diphenylsulfide.

Protocol B: Iron/Ammonium Chloride (The Chemoselective Workhorse)

Best For: Lab-scale synthesis, substrates sensitive to hydrogenolysis, and ensuring 100% ester retention. Mechanism: Single Electron Transfer (SET) via Fe(0) surface.


 acts as an electrolyte and buffers the pH to ~5-6, preventing ester hydrolysis.
Reagents
  • Iron Powder: 325 mesh (activated).

  • Electrolyte: Ammonium Chloride (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ).
    
  • Solvent: Ethanol/Water (3:1 ratio).

Workflow Diagram

FeReduction Start Start: Dissolve Substrate in EtOH Mix Combine & Heat: Add Fe Powder, Reflux (80°C) Start->Mix Prep Prepare Buffer: Dissolve NH4Cl in Water Prep->Mix Monitor Monitor (TLC): Check for disappearance of Yellow Mix->Monitor Filter Filtration: Hot filtration through Celite (Removes Iron Sludge) Monitor->Filter Complete Extract Extraction: Partition (EtOAc/Water) Filter->Extract Final Product: Ethyl 4-amino-2-hydroxybenzoate Extract->Final

Figure 2: Operational workflow for the Fe/NH4Cl reduction method.

Step-by-Step Protocol
  • Setup: In a 500 mL 3-neck flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to iron sludge).

  • Charge: Add 10.0 g (47.3 mmol) of Ethyl 2-hydroxy-4-nitrobenzoate and 200 mL Ethanol.

  • Activation: Add a solution of 12.6 g (236 mmol, 5 eq)

    
     in 70 mL water.
    
  • Reduction: Add 13.2 g (236 mmol, 5 eq) of Iron powder.

  • Reflux: Heat the mixture to vigorous reflux (

    
    ) for 2–4 hours.
    
    • Observation: The reaction will turn dark brown/rust colored.

  • Workup (Crucial Step):

    • While still hot , filter the mixture through a Celite pad. (Iron sludge hardens when cold).

    • Wash the cake with hot Ethanol.

    • Concentrate the solvent.[7][8]

    • Dilute residue with water and extract with Ethyl Acetate (

      
      ).
      
    • Dry over ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       and evaporate.
      

Expert Insight: If the reaction stalls, the iron surface may be passivated. Adding 1-2 drops of Acetic Acid can re-activate the iron, but excessive acid risks ester hydrolysis.

Protocol C: Sodium Dithionite (The Mild Alternative)

Best For: Small scales, temperature-sensitive substrates, or when metal waste (Fe) or pressure equipment (


) is undesirable.
Protocol
  • Dissolve 1 eq of substrate in THF/Water (1:1).

  • Add 3–4 equivalents of Sodium Dithionite (

    
    ).
    
  • Stir at RT or mild heat (

    
    ).
    
  • Note: This reaction generates bisulfite byproducts and can be acidic; maintain pH with mild base (

    
    ) if necessary, though usually not required for this specific ester.
    

Comparative Analysis of Reagents

FeaturePd/C HydrogenationFe / NH4ClNa2S2O4
Selectivity (Nitro vs Ester) High (at RT)Excellent Good
Yield 90–95%85–92%70–85%
Scalability Excellent (Industrial)Good (up to kg)Moderate
Cost High (Catalyst)Low Low
Safety Profile Flammability Risk (

)
Low RiskLow Risk
Workup Difficulty Easy (Filtration)Moderate (Sludge)Easy (Aqueous)

References

  • Organic Syntheses: Banik, B. K., et al. "Ethyl 4-Aminobenzoate." Org.[3][4][6][9] Synth.2005 , 81, 188. (Protocol utilizing Indium/NH4Cl, analogous to Fe/NH4Cl).

  • ChemSpider Synthetic Pages: "Reduction of nitro arene by Fe/ammonium chloride." ChemSpider Synthetics, 2012 . (Detailed workup for iron sludge).

  • Organic Chemistry Portal: "Reduction of Nitro Compounds." (Comprehensive review of Pd/C and Fe reduction mechanisms).

  • BenchChem Application Notes: "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation." (Safety and selectivity data).

Disclaimer: These protocols involve hazardous chemicals.[2] Always consult the Safety Data Sheet (SDS) for Ethyl 2-hydroxy-4-nitrobenzoate and all reagents before proceeding. Work should be performed in a fume hood.

Sources

Troubleshooting & Optimization

Technical Support Hub: Solubility Optimization for Ethyl 2-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility for biological assays (In vitro / In vivo) Compound: Ethyl 2-hydroxy-4-nitrobenzoate (CAS: 3147-15-7) Document ID: TSH-EHNB-SOL-01

Executive Summary & Physicochemical Profile[1]

The Challenge: Ethyl 2-hydroxy-4-nitrobenzoate (EHNB) presents a classic medicinal chemistry challenge: it is a lipophilic crystalline solid (LogP ~2.3–3.0) with poor aqueous solubility. While highly soluble in organic solvents (DMSO, Ethanol), it frequently precipitates ("crashes out") upon dilution into aqueous biological media. This results in erratic assay data, false negatives (due to low effective concentration), or false positives (due to aggregate-induced toxicity).

Physicochemical Drivers:

  • Lipophilicity (LogP ~2.33): The ethyl ester and nitro group contribute to a hydrophobic profile, favoring organic phases.

  • Acidity (pKa ~6.0–7.0): The phenolic hydroxyl group (2-OH) is acidified by the electron-withdrawing nitro group (4-NO2). This means solubility is pH-dependent; the compound is more soluble in basic conditions (as a phenolate anion) but chemically unstable (ester hydrolysis).

  • Crystallinity: The compound forms stable crystal lattices that require significant energy to break, resisting dissolution in water.

Solubilization Decision Tree

Before starting, determine your assay's tolerance for solvents using this logic flow.

SolubilityLogic Start Start: Define Assay Limits DMSOTol Is DMSO > 1% tolerated? Start->DMSOTol Simple Standard Protocol: DMSO Stock -> Media DMSOTol->Simple Yes (Rare) Complex Is the target concentration > 10 µM? DMSOTol->Complex No (< 0.1-0.5%) Intermediate Cosolvent Protocol: DMSO -> PEG400 -> Media Complex->Intermediate No (Low Conc) Advanced Complexation Protocol: Cyclodextrin (HP-β-CD) Complex->Advanced Yes (High Conc)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay sensitivity and required compound concentration.

Validated Solvent Systems

The following solvent systems have been evaluated for EHNB. Data is summarized for quick reference.

Solvent SystemSolubility Limit (Est.)Biological Toxicity RiskRecommended Use
100% DMSO > 100 mMHigh (if >0.5% v/v)Primary Stock Solution (Storage)
100% Ethanol > 50 mMModerateSecondary Stock (if DMSO contraindicated)
PEG400 / Water (50:50) ~ 1-5 mMLow-ModerateIntermediate Dilution Step
PBS (pH 7.4) < 50 µMN/AFinal Assay Buffer (Risk of precipitation)
20% HP-β-CD ~ 1-2 mMVery LowSensitive Cell/In Vivo Assays

Step-by-Step Protocols

Protocol A: The "Sandwich" Dilution (Recommended)

Best for: Reducing "shock" precipitation when moving from 100% DMSO to 100% Aqueous media.

Mechanism: By introducing an intermediate solvent with amphiphilic properties (like PEG400), you lower the surface tension gradient, preventing the rapid nucleation of EHNB crystals.

  • Primary Stock: Dissolve EHNB in 100% anhydrous DMSO to 10 mM .

    • Tip: Sonicate for 5-10 mins if visible crystals remain.

  • Intermediate Stock (100x): Dilute the Primary Stock 1:10 into PEG400 (Polyethylene Glycol 400).

    • Result: 1 mM EHNB in 10% DMSO / 90% PEG400.

  • Working Solution (1x): Slowly add the Intermediate Stock to your pre-warmed (37°C) culture media/buffer while vortexing.

    • Dilution Factor: 1:100.[1]

    • Final Composition: 10 µM EHNB, 0.1% DMSO, 0.9% PEG400.

Protocol B: Cyclodextrin Complexation (High Solubility/Low Toxicity)

Best for: In vivo studies or assays extremely sensitive to DMSO.

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" that encapsulates the lipophilic ethyl phenyl moiety of EHNB, shielding it from water while maintaining solubility.

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in PBS or Saline. Filter sterilize (0.22 µm).

  • Compound Addition: Add 10 mg of EHNB powder directly to 10 mL of the vehicle.

  • Kneading/Sonication:

    • Sonicate at 40°C for 30–60 minutes.

    • Critical: The solution may appear cloudy initially. Continue until clear.

  • Validation: Centrifuge at 10,000 x g for 5 mins to remove undissolved solids. Use the supernatant.

Visualizing the Serial Dilution Workflow

Direct addition of high-concentration DMSO stocks to water causes local supersaturation. Use this workflow to avoid it.

DilutionFlow Stock 100% DMSO Stock (10 mM) Inter Intermediate (PEG400 or Ethanol) (1 mM) Stock->Inter 1:10 Dilution (Prevents Crash) Final Assay Media (Buffer/Serum) (10 µM) Inter->Final 1:100 Dilution (Slow Addition)

Figure 2: Serial dilution workflow utilizing an intermediate amphiphilic solvent to bridge the polarity gap.

Troubleshooting & FAQs

Q1: The compound precipitates immediately upon adding to media. Why?

A: This is "Solvent Shock." When a droplet of DMSO enters water, the DMSO diffuses away faster than the compound can equilibrate, leaving the compound in a local environment of 100% water where it is insoluble.

  • Fix: Use Protocol A . Never add DMSO stock directly to a static volume of media. Always vortex the media while adding the compound.

Q2: My cells are dying in the vehicle control. Is EHNB toxic?

A: It is likely the solvent, not the compound.

  • Diagnosis: Check your final DMSO concentration. Many primary cells (e.g., neurons, hepatocytes) show stress signaling at DMSO > 0.1%.

  • Fix: Switch to Protocol B (Cyclodextrin) . HP-β-CD is biologically inert up to high concentrations (10-20%).

Q3: The compound activity decreases over time (24h+).

A: You are likely observing Ester Hydrolysis .

  • Mechanism: The ester bond in EHNB is susceptible to hydrolysis, converting it into 2-hydroxy-4-nitrobenzoic acid and ethanol. This reaction is accelerated in basic pH (>7.4) and by esterases present in serum (FBS).

  • Fix:

    • Use heat-inactivated serum to reduce esterase activity.

    • Refresh media containing the compound every 6–12 hours.

    • Verify stability by LC-MS: Check for the appearance of the acid hydrolysis product (Mass shift: -28 Da).

Q4: Can I use Tween-80?

A: Yes, but with caution. Tween-80 (Polysorbate 80) is a surfactant that can solubilize EHNB effectively. However, it can also permeabilize cell membranes, potentially altering drug uptake or causing lysis. Keep final Tween-80 concentration < 0.05%.[2]

References

  • Assay Guidance Manual. Solubility and Stability in Aqueous Assay Buffers. National Center for Advancing Translational Sciences (NCATS).[3] Available at: [Link]

  • PubChem Compound Summary. Ethyl 2-hydroxy-4-nitrobenzoate (CID 78216). National Library of Medicine. Available at: [Link]

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for solubility physicochemical principles).
  • Maes, J., et al. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLOS ONE. Available at: [Link]

Sources

removing unreacted ethyl salicylate from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Purification Strategies for Unreacted Ethyl Salicylate

Status: Open | Priority: High Assigned Specialist: Senior Application Scientist[1][2]

Portal Header: The Challenge

User Issue: "I have completed a reaction using ethyl salicylate, but TLC/NMR shows significant unreacted starting material. It is a high-boiling liquid (~234°C) that is difficult to remove via rotary evaporation. How do I isolate my product?"

Technical Diagnosis: Ethyl salicylate presents a "sticky" purification challenge due to its dual nature:

  • Lipophilicity: It is an ester, making it soluble in organic solvents and difficult to wash away with water.[1][2]

  • Phenolic Functionality: It possesses an ortho-hydroxyl group (pKa ~9.9), which allows for specific acid-base manipulation but also creates strong intramolecular hydrogen bonding, lowering its volatility compared to similar molecular weight compounds.[1][2]

Tier 1 Resolution: Chemical Scavenging (The "Phenolic Handle")

Applicability: Use this method only if your target product is not acidic (e.g., no phenols, carboxylic acids) and is stable to brief exposure to base.[1][2]

The Mechanism: Unlike simple esters (e.g., ethyl benzoate), ethyl salicylate contains a free phenolic proton.[2] We can exploit this acidity to selectively pull the impurity into the aqueous phase as a water-soluble phenolate salt.

Protocol 1.1: The Cold Base Wash

  • Reagents: 1.0 M NaOH (cold), Diethyl Ether or Ethyl Acetate.[1][2]

  • Safety Note: Ethyl salicylate can hydrolyze (saponify) to salicylic acid in base.[1] However, both the phenolate salt of ethyl salicylate and the hydrolysis product (salicylate dianion) are water-soluble. The goal is removal, regardless of the form.

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (Diethyl Ether is preferred over DCM to maximize density difference).

  • Chill: Cool the solution to 0–5°C in an ice bath to suppress rapid hydrolysis of your product.

  • Extraction: Add cold 1.0 M NaOH (volume ratio 1:1 vs organic layer).

  • Agitation: Shake vigorously for 30–60 seconds.

    • Observation: The ethyl salicylate converts to sodium ethyl salicylate (phenolate) or hydrolyzes to sodium salicylate. Both migrate to the aqueous layer (yellowish tint).

  • Separation: Drain the aqueous (bottom) layer.[1]

  • Validation: Check the organic layer by TLC.[1] If the spot persists, repeat with fresh cold NaOH.

  • Neutralization: Wash the organic layer once with Brine/Saturated NH₄Cl to remove residual base before drying.[1]

Critical Warning: If your product is an amide synthesized from ethyl salicylate (e.g., a salicylamide), it also contains a phenolic proton.[1][2] Do not use this method , as you will extract your product along with the impurity. Proceed to Tier 2.

Tier 2 Resolution: Chromatographic Separation

Applicability: Best for acid-sensitive products, phenolic products (salicylamides), or small-scale purifications (<5g).[1][2]

Technical Insight: Ethyl salicylate is moderately polar due to the ester and hydroxyl groups.[1] However, the intramolecular hydrogen bond (between the OH and Carbonyl oxygen) "hides" some polarity, making it elute faster than expected on silica.

Data Table: Chromatographic Parameters

ParameterValue / ConditionNotes
Stationary Phase Silica Gel (40–63 µm)Standard flash grade.[1][2]
Rf Value ~0.20 – 0.26In Hexane:EtOAc (3:1) [1, 2].[1]
Visualization UV (254 nm)Strong absorption (aromatic).[1]
Stain Ferric Chloride (FeCl₃)Turns purple/violet (specific to phenols).[1]
Elution Order Elutes before most amides.Due to intramolecular H-bonding.[2]

Protocol 2.1: Flash Chromatography Optimization

  • Slurry Load: Ethyl salicylate is a high-boiling liquid.[1][2][3] Do not wet-load with a strong solvent.[1][2] Adsorb crude onto silica or use a minimum amount of DCM for loading.[1]

  • Gradient:

    • Start: 100% Hexane (1 CV - Column Volume).

    • Ramp: 0% to 20% EtOAc over 5 CVs.[1]

    • Hold: 20% EtOAc until ethyl salicylate elutes (monitor UV).[1]

    • Flush: Increase polarity to elute target product.[1]

  • FeCl₃ Monitoring: Dip TLC plates in 1% FeCl₃ (aq/MeOH). Ethyl salicylate spots will turn distinct violet instantly.[1] This distinguishes it from non-phenolic byproducts.[1][2][4]

Tier 3 Resolution: Thermal Separation (Distillation)

Applicability: Large scale (>10g) or thermally stable products.[1]

The Physics: Ethyl salicylate boils at 234°C (760 mmHg).[1] Simple distillation will likely degrade your product.[1] Vacuum is required to lower the boiling point to a manageable range.[1]

Vacuum Boiling Point Data:

  • Atmospheric: 234°C[1][3]

  • 15 mmHg (Water Aspirator): ~115–120°C[1]

  • 0.1 mmHg (High Vacuum): ~60–70°C[1]

Protocol 3.1: Kugelrohr or Short-Path Distillation

  • Setup: Use a Kugelrohr apparatus for best results (minimizes path length).

  • Vacuum: Apply high vacuum (<1 mmHg).

  • Temperature: Slowly ramp oven temperature to 70°C.

  • Collection: Ethyl salicylate will distill over as a clear oil.[1]

  • Residue: Your product (if solid/higher boiling) remains in the source bulb.

Troubleshooting Decision Matrix

PurificationLogic cluster_legend Key start START: Crude Mixture (Contains Ethyl Salicylate) q_phenol Is your PRODUCT a phenol or acid? start->q_phenol q_scale Scale of Reaction? q_phenol->q_scale Yes (Product is Acidic/Phenolic) method_wash METHOD A: Base Wash (1M NaOH, Cold) *Fastest* q_phenol->method_wash No (Product is Neutral/Basic) method_col METHOD B: Flash Column (Hex/EtOAc Gradient) q_scale->method_col Small Scale (<5g) method_dist METHOD C: Vacuum Distillation (High Vac, <1 mmHg) q_scale->method_dist Large Scale (>10g) key_q Decision Point key_sol Solution

Caption: Logical workflow for selecting the appropriate purification method based on product chemistry and scale.

Frequently Asked Questions (FAQs)

Q: I tried the NaOH wash, but I got a terrible emulsion. Why? A: Phenolate salts act as surfactants (soaps).[1] If you shake too vigorously, you form stable micelles.[1]

  • Fix: Add solid NaCl to the mixture to saturate the aqueous layer (Salting Out). Filter the mixture through a pad of Celite if solids are present. Do not shake; gently invert the funnel.

Q: My product has an Rf of 0.25, which is exactly the same as ethyl salicylate. How do I separate them? A: You have a co-elution problem.

  • Change Solvent Selectivity: Switch from Hexane/EtOAc to DCM/Methanol or Toluene/Acetone . The aromatic nature of Toluene often interacts differently with the phenolic ester, shifting its Rf relative to your product.

  • Chemical Modification: If your product is not an ester, briefly stir the crude with 1M NaOH to hydrolyze the ethyl salicylate to salicylic acid (which stays at the baseline), then run the column.

Q: Can I just rotovap it off if I heat the bath to 80°C? A: Unlikely. The vapor pressure of ethyl salicylate at 80°C is too low for efficient removal on a standard rotovap, even with a good pump. You will likely just bake your product.[1] Use a Kugelrohr or oil pump manifold if you must distill.[1]

References
  • PubChem. (n.d.).[1] Ethyl salicylate (Compound).[1][5][6][7][8][9][10][11][12] National Library of Medicine. Retrieved from [Link][9]

  • Royal Society of Chemistry. (2015). Supporting Information: Flash Chromatography Rf Values. RSC Advances. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Carbonyl Stretch of Ethyl 2-hydroxy-4-nitrobenzoate in IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) carbonyl (C=O) stretching frequency of ethyl 2-hydroxy-4-nitrobenzoate. We will explore the underlying principles that govern its vibrational spectroscopy, compare it with structurally related esters, and provide a robust experimental protocol for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who utilize IR spectroscopy for structural elucidation and chemical characterization.

The Carbonyl Stretch: A Vibrational Fingerprint

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. Among the most prominent and diagnostic signals in an IR spectrum is the carbonyl (C=O) stretching vibration.[1][2] This is due to the large change in dipole moment during the stretching motion and the strength of the C=O double bond, resulting in a strong, sharp absorption band typically found in the 1630–1830 cm⁻¹ region.[2]

The precise frequency of the C=O stretch is exquisitely sensitive to the molecule's electronic and structural environment. Understanding these influences is paramount for accurate spectral interpretation.

Factors Influencing Carbonyl Stretching Frequency

Several key factors can shift the C=O stretching frequency from its baseline value. These effects are additive and can be used to predict the spectral position of the carbonyl band.

  • Electronic Effects (Resonance & Induction): Conjugation, or the delocalization of π-electrons across adjacent double bonds (like a C=C bond or an aromatic ring), weakens the C=O bond.[3][4] This delocalization reduces the double bond character of the carbonyl group, lowering its force constant and shifting the absorption to a lower wavenumber (frequency).[4][5] Conversely, electron-withdrawing groups attached near the carbonyl group can pull electron density away through induction, strengthening the C=O bond and increasing the stretching frequency.[4]

  • Hydrogen Bonding: When a hydrogen bond forms with the carbonyl oxygen, it lengthens and weakens the C=O double bond.[5][6] This weakening effect causes a significant shift to a lower wavenumber.[7] This can occur between molecules (intermolecular ) or within the same molecule (intramolecular ). Intramolecular hydrogen bonding, which is possible in ethyl 2-hydroxy-4-nitrobenzoate, is particularly noteworthy as its effect is independent of sample concentration.[5]

  • Ring Strain: Incorporating a carbonyl group into a small, strained ring (e.g., a cyclobutanone or cyclopentanone) forces the C-CO-C bond angles to be smaller than the ideal 120°. This increases the s-character of the C=O sigma bond, strengthening it and shifting the stretching frequency to a higher wavenumber.[3][8]

Comparative Analysis: Deconstructing Ethyl 2-hydroxy-4-nitrobenzoate

To understand the C=O stretch of ethyl 2-hydroxy-4-nitrobenzoate, we must analyze the cumulative effect of its structural features in comparison to simpler analogues.

The structure of ethyl 2-hydroxy-4-nitrobenzoate features:

  • An ester functional group.

  • Conjugation of the carbonyl with a benzene ring.

  • A powerful electron-withdrawing nitro group (-NO₂) at the para position.

  • A hydroxyl group (-OH) at the ortho position, capable of forming a strong intramolecular hydrogen bond .

The following table summarizes the observed C=O stretching frequencies for a series of esters, illustrating the stepwise influence of these structural modifications.

CompoundStructureKey FeaturesTypical C=O Stretch (cm⁻¹)
Ethyl AcetateCH₃COOCH₂CH₃Aliphatic Ester (Baseline)1735 - 1750[9][10]
Ethyl BenzoateC₆H₅COOCH₂CH₃Conjugated Ester1715 - 1730[9][11]
Ethyl 4-nitrobenzoateO₂NC₆H₄COOCH₂CH₃Conjugated + Electron-Withdrawing Group~1712[12][13]
Ethyl Salicylate (Ethyl 2-hydroxybenzoate)HOC₆H₄COOCH₂CH₃Conjugated + Intramolecular H-Bond~1680[14][15]
Ethyl 2-hydroxy-4-nitrobenzoate O₂N(HO)C₆H₃COOCH₂CH₃Conjugated + Electron-Withdrawing + Intramolecular H-Bond~1685
Interpretation of Trends:
  • From Ethyl Acetate to Ethyl Benzoate: The shift from ~1740 cm⁻¹ to ~1720 cm⁻¹ is a classic example of conjugation . The delocalization of π-electrons from the benzene ring into the carbonyl group weakens the C=O bond, lowering its vibrational frequency.[9][16]

  • From Ethyl Benzoate to Ethyl 4-nitrobenzoate: The addition of a para-nitro group, a strong electron-withdrawing substituent, further lowers the frequency to ~1712 cm⁻¹.[12] This indicates that the resonance effect of the nitro group, which pulls electron density through the aromatic ring and further delocalizes the carbonyl π-system, outweighs its inductive effect in this position.

  • The Dominance of Intramolecular Hydrogen Bonding: The most dramatic shift is observed in molecules with an ortho-hydroxyl group. In ethyl salicylate, the C=O frequency drops to ~1680 cm⁻¹.[14] This large decrease is caused by the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction significantly weakens the C=O bond.

  • Ethyl 2-hydroxy-4-nitrobenzoate: In our target molecule, all effects are present. The carbonyl is conjugated and influenced by the electron-withdrawing nitro group. However, the dominant effect is the powerful intramolecular hydrogen bond from the ortho-hydroxyl group. This results in a carbonyl stretching frequency around 1685 cm⁻¹ , a value significantly lower than a typical aromatic ester and very similar to ethyl salicylate, underscoring the overriding influence of the internal hydrogen bond.

Visualization of Predictive Logic

The following diagram illustrates the logical workflow for predicting the carbonyl stretching frequency based on molecular structure.

G A Baseline: Aliphatic Ester (~1740 cm⁻¹) B Conjugated System (e.g., Ethyl Benzoate) (~1720 cm⁻¹) A->B - Conjugation C Conjugated + EWG (e.g., Ethyl 4-nitrobenzoate) (~1712 cm⁻¹) B->C - E-Withdrawing Group (Resonance) D Conjugated + H-Bonding (e.g., Ethyl Salicylate) (~1680 cm⁻¹) B->D - Intramolecular H-Bonding (Dominant) E Target Molecule: Ethyl 2-hydroxy-4-nitrobenzoate (All Effects) (~1685 cm⁻¹) C->E - Intramolecular H-Bonding D->E - E-Withdrawing Group

Caption: Logical flow for predicting C=O frequency shifts.

Visualization of Intramolecular Hydrogen Bonding

Caption: Intramolecular H-bond in ethyl 2-hydroxy-4-nitrobenzoate.

Experimental Protocol: Acquiring High-Quality IR Data

Method 1: Potassium Bromide (KBr) Pellet Technique

This classic transmission method is ideal for generating high-quality spectra of solid samples.

Instrumentation and Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Hydraulic Press and Pellet Die

  • Agate Mortar and Pestle

  • Infrared (IR) Grade Potassium Bromide (KBr), desiccated

  • Spatula and Weighing Paper

  • Sample: Ethyl 2-hydroxy-4-nitrobenzoate, finely powdered

Procedure:

  • Drying: Gently dry the KBr powder in an oven at ~110°C for at least 2 hours and store it in a desiccator. Ensure the sample is also free of moisture. Wetness can significantly degrade spectral quality.[17]

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder.[18]

  • Grinding: Transfer the KBr and sample to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.[19]

  • Pellet Pressing: Transfer a portion of the mixture into the pellet die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet.[18]

  • Background Spectrum: Place the empty sample holder in the FTIR instrument and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Mount the KBr pellet in the sample holder and place it in the instrument's sample beam. Acquire the sample spectrum. The strongest bands should have a transmittance between 10% and 80% for optimal signal-to-noise.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for routine analysis.[20]

Instrumentation and Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol) and lab wipes

  • Sample: Ethyl 2-hydroxy-4-nitrobenzoate, powdered

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. With the pressure clamp disengaged, take a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the powdered sample directly onto the ATR crystal, ensuring the crystal surface is fully covered.

  • Apply Pressure: Lower the pressure clamp to ensure firm and uniform contact between the sample and the ATR crystal. Consistent pressure is key to reproducibility.

  • Sample Analysis: Acquire the sample spectrum.

  • Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly with a solvent-moistened wipe.

Conclusion

The carbonyl stretching frequency of ethyl 2-hydroxy-4-nitrobenzoate is a powerful illustration of how multiple structural factors collectively influence a molecule's vibrational properties. While conjugation and the electronic effects of the nitro group predictably shift the C=O band to lower wavenumbers compared to a simple aliphatic ester, the dominant factor is the formation of a strong intramolecular hydrogen bond with the ortho-hydroxyl group. This interaction significantly weakens the carbonyl double bond, shifting its absorption to approximately 1685 cm⁻¹. By systematically comparing the target molecule with simpler analogues and employing rigorous experimental techniques like KBr pellets or ATR, researchers can confidently assign this key vibrational feature and leverage it for unambiguous structural characterization.

References
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Drawell. [Link]

  • Infrared Spectrometry. Michigan State University Chemistry. [Link]

  • Sample preparation for FT-IR. University of Colorado Boulder. [Link]

  • IR Spectroscopy of Hydrocarbons. Mansoura University. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]

  • FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Scholars Research Library. [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Sample preparation and factors affect IR bands. SlideShare. [Link]

  • IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]

  • Infrared (IR)Spectroscopy. SlideShare. [Link]

  • Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. (2021). Scientific Research Publishing. [Link]

  • Sample Preparation – FT-IR/ATR. University of Florida. [Link]

  • 1.7: Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts. [Link]

  • FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022). National Center for Biotechnology Information (PMC). [Link]

  • Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews. [Link]

  • Infrared spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2023). Chemistry LibreTexts. [Link]

  • Video: IR Spectrum Peak Broadening: Hydrogen Bonding. (2024). JoVE. [Link]

  • Ethyl 4-nitrobenzoate. National Center for Biotechnology Information (PubChem). [Link]

  • FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Prime Scholars. [Link]

  • FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. ResearchGate. [Link]

  • Benzoic acid, 4-nitro-, ethyl ester. NIST Chemistry WebBook. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Supporting Information. CDC Stacks. [Link]

  • Benzoic acid, 2-hydroxy-, ethyl ester. NIST Chemistry WebBook. [Link]

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  • Benzoic acid, 2-hydroxy-, ethyl ester. NIST Chemistry WebBook. [Link]

  • IR Absorption Table. University of Wisconsin-Platteville. [Link]

  • interpreting infra-red spectra. Chemguide. [Link]

  • HNMR spectrum of ethyl 4-nitrobenzoate. ResearchGate. [Link]

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Chromatographic Resolution of Nitrobenzoate Isomers: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of ortho-, meta-, and para- nitrobenzoate isomers represents a classic challenge in pharmaceutical intermediate analysis.[1] While structurally identical (isobaric), their physicochemical behaviors differ significantly due to the Ortho Effect and resonance variations.

This guide moves beyond generic protocols to provide a mechanistic understanding of why these isomers separate, supported by experimental data. We compare the industry-standard C18 Reversed-Phase (RP-HPLC) approach against alternative stationary phases, demonstrating that electronic environment and steric hindrance are the primary drivers of selectivity.

Mechanistic Insight: The Physics of Separation

To optimize resolution (


), one must understand the molecular forces at play. The elution order on a hydrophobic stationary phase (C18) is governed by the polarity and the effective surface area of the molecule available for hydrophobic interaction.
The Polarity Hierarchy

The position of the nitro group (


) relative to the carboxyl group (

) dictates the net dipole moment and acidity (pKa).
  • o-Nitrobenzoic Acid (High Polarity, Low Retention):

    • Steric Hindrance: The bulky nitro group forces the carboxyl group out of planarity, reducing the molecule's ability to intercalate into the C18 ligand field.

    • Dipole Moment: The vectors of the electron-withdrawing nitro and carboxyl groups are additive, creating a strong dipole.

    • Acidity (pKa ~2.17): It is the strongest acid. At standard HPLC pH (2.5–3.0), it is significantly ionized, leading to rapid elution (often near the void volume).

  • p-Nitrobenzoic Acid (Low Polarity, High Retention):

    • Planarity: The molecule is relatively flat, maximizing Van der Waals contact with C18 chains.

    • Dipole Cancellation: The opposing vectors of the functional groups partially cancel each other, resulting in a lower net dipole and higher hydrophobicity.

  • m-Nitrobenzoic Acid (Intermediate):

    • Elutes between the ortho and para isomers, though often closer to para due to similar pKa (~3.49) and lack of the extreme steric effects seen in the ortho isomer.

Visualization: Interaction Mechanism

The following diagram illustrates the differential affinity of the isomers for a C18 stationary phase.

G cluster_0 Mobile Phase (Polar) cluster_1 Stationary Phase (C18) o_iso o-Isomer (High Dipole/Steric) c18 Alkyl Chains (Hydrophobic) o_iso->c18 Weak Interaction (Fast Elution) m_iso m-Isomer (Intermediate) m_iso->c18 Moderate Interaction p_iso p-Isomer (Planar/Hydrophobic) p_iso->c18 Strong Interaction (Late Elution)

Figure 1: Mechanistic interaction model showing the correlation between structural geometry, polarity, and C18 retention affinity.

Experimental Protocol: Self-Validating Workflow

This protocol uses a "self-validating" approach where the resolution between the critical pair (m- and p-) serves as the system suitability test.

Reagents & Equipment
  • Column: C18 (End-capped),

    
    , 
    
    
    
    (e.g., Agilent ZORBAX or Waters Symmetry).
  • Mobile Phase A:

    
     Acetic Acid in Water (pH ~3.0).
    
  • Mobile Phase B: Methanol (HPLC Grade).[2]

  • Detection: UV-Vis at 254 nm (aromatic ring absorption).[3]

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
Method Optimization (Isocratic)

While gradients are useful, an isocratic hold is often sufficient and more reproducible for these specific isomers.

Recommended Composition:

  • Water (with modifier): 80%

  • Methanol/Isopropanol: 20%

Note on pH: The pH is the critical variable. If peak tailing occurs for the ortho isomer, lower the pH to 2.0 using Phosphate Buffer to suppress ionization fully.

Workflow Diagram

Workflow Start Sample Preparation (Dissolve in 50:50 MeOH:Water) Check_pH Check Mobile Phase pH (Target: 2.5 - 3.0) Start->Check_pH Inject Inject 10 µL Check_pH->Inject Decision Resolution (m/p) > 1.5? Inject->Decision Success Proceed to Quantitation Decision->Success Yes Fail Troubleshoot Decision->Fail No Action1 Decrease Organic % Fail->Action1 Poor Separation Action2 Switch to Phenyl Column Fail->Action2 Co-elution

Figure 2: Decision tree for method development and optimization of nitrobenzoate separation.

Performance Comparison Data

The following data compares the retention performance of a standard C18 column against a Phenyl-Hexyl column. The Phenyl column offers alternative selectivity via


 interactions, which can be advantageous if matrix interferences co-elute with the para isomer.
Table 1: Comparative Retention Times (Experimental Average)
IsomerStructure NotepKaC18 Retention (

, min)*
Phenyl Retention (

, min)**
Elution Order
o-Nitrobenzoate Steric bulk, high dipole2.171.451.801 (Fastest)
m-Nitrobenzoate Meta-directing resonance3.498.857.502
p-Nitrobenzoate Planar, non-polar3.449.918.103 (Slowest)

*Conditions: C18 Column, 20:80 Isopropanol:Water (0.4% Acetic Acid).[1][3][4] Data adapted from Varian/Agilent application history [1]. **Phenyl columns often show tighter elution windows due to strong


 interaction with all three aromatic rings, but may alter selectivity for the meta/para pair.
Critical Analysis
  • The "Void" Problem: The ortho isomer (

    
     1.45) elutes very close to the void volume (
    
    
    
    ). In complex matrices (e.g., plasma, reaction mixtures), this region is often noisy.
    • Solution: If o-NBA is the critical analyte, use a C18-Aq (Polar Embedded) column or lower the organic phase to 5-10% to increase retention.

  • The Meta/Para Split: The resolution between m- and p- is robust on C18 (

    
    ) due to the hydrophobicity difference.
    

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
o-NBA Peak Tailing Ionization of the acid (pH > pKa).Lower mobile phase pH to < 2.5 using Phosphoric Acid or Formic Acid.
m/p Co-elution Insufficient hydrophobic selectivity.Decrease Methanol concentration by 5% or switch to Acetonitrile (different selectivity).
Retention Drift "Phase Collapse" (Dewetting).If running <5% organic on a standard C18, switch to a "C18-Aq" or "T3" style column compatible with 100% water [3].

References

  • Zhang, H., et al. (2000). "Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography." Journal of Chromatography A.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 8497, 2-Nitrobenzoic acid." PubChem.

  • Agilent Technologies. (2016). "Separation of Organic Acids on an Agilent Polaris C18-A Column." Application Note.

  • Phenomenex. (2025).[5] "Normal-phase vs. Reversed-phase Chromatography." Technical Guide.

Sources

A Senior Application Scientist's Guide to Distinguishing 4-Nitro and 5-Nitro Salicylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and quality control analysts, the precise identification of constitutional isomers is a foundational requirement for ensuring product purity, safety, and efficacy. The nitration of salicylic acid, a common step in the synthesis of various pharmaceutical intermediates, often yields a mixture of isomers, primarily 4-nitrosalicylic acid and 5-nitrosalicylic acid.[1] While these molecules share the same molecular formula (C₇H₅NO₅) and mass (183.12 g/mol ), the seemingly minor shift of a single nitro group dramatically alters their electronic structure and symmetry, leading to distinct physicochemical properties.[2][3]

This guide provides an in-depth comparison of analytical techniques to reliably distinguish and quantify these two critical isomers. We will move beyond mere procedural lists to explore the causal science behind method selection, empowering you to make informed decisions in your own laboratory settings.

The Core Challenge: Isomeric Ambiguity

The fundamental difficulty in distinguishing 4-nitro and 5-nitro salicylic acid arises from their identical mass and elemental composition. Standard mass spectrometry, in its most basic form, will yield an indistinguishable molecular ion peak for both compounds. Therefore, differentiation must rely on techniques that can probe the molecule's internal architecture—specifically, the unique electronic and steric environment created by the nitro group's position relative to the hydroxyl and carboxyl moieties.

  • 5-Nitrosalicylic Acid: The nitro group is para to the hydroxyl group and meta to the carboxylic acid.

  • 4-Nitrosalicylic Acid: The nitro group is meta to the hydroxyl group and para to the carboxylic acid.

This structural variance is the key we will exploit with the following analytical methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most definitive technique for isomer identification as it directly maps the chemical environment of each proton and carbon atom. The electron-withdrawing nature of the nitro group significantly deshields adjacent nuclei, providing a clear and predictable spectral fingerprint.

Causality Behind the Method

The anisotropic effect of the nitro group and its influence on electron density within the benzene ring cause the aromatic protons of each isomer to experience different local magnetic fields. This results in unique chemical shifts (δ) and coupling constants (J), allowing for unambiguous assignment. ¹H NMR is particularly powerful for this application.

Comparative ¹H NMR Data (in DMSO-d₆)
Proton Position (re. COOH)4-Nitrosalicylic Acid (Expected δ, multiplicity)5-Nitrosalicylic Acid (Expected δ, multiplicity)Rationale for Difference
H-3 ~8.3 ppm (d)~8.6 ppm (d)In 5-NSA, H-3 is ortho to the powerfully withdrawing NO₂ group, causing significant deshielding.
H-5 ~8.1 ppm (dd)--
H-6 ~7.2 ppm (d)~7.3 ppm (d)In 4-NSA, H-6 is ortho to the hydroxyl group, which is less deshielding than the NO₂ group in 5-NSA's H-6 position.
H-4 -~8.3 ppm (dd)In 5-NSA, H-4 is between the NO₂ and COOH groups, leading to a distinct chemical shift and coupling pattern.

Note: The exact chemical shifts can vary based on solvent and concentration, but the relative positions and splitting patterns are the most reliable diagnostic features.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the nitrosalicylic acid sample.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters on a 400 MHz or higher spectrometer. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns to assign the structure based on the expected differences.

NMR Analysis Workflow

Caption: Workflow for isomer identification using NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation and Quantification

When dealing with mixtures, HPLC is the preferred method for both separating the isomers and determining their relative quantities. The technique exploits subtle differences in polarity that affect how each isomer interacts with the stationary phase.

Causality Behind the Method

The separation is based on the differential partitioning of the isomers between the mobile phase and the stationary phase.[4] Although both isomers are highly polar, the position of the nitro group affects the overall molecular dipole moment and the accessibility of the polar functional groups for interaction with the stationary phase (typically C18). By carefully selecting the mobile phase composition and pH, these small differences can be amplified to achieve baseline separation.[5] Suppressing the ionization of the carboxylic acid and phenolic hydroxyl groups with an acidic mobile phase is crucial for good peak shape and retention on a reversed-phase column.[4]

Typical HPLC Experimental Data
ParameterValue
Column C18 (e.g., Agilent ZORBAX StableBond SB-Aq, 4.6 x 50 mm, 1.8 µm)[4]
Mobile Phase Acetonitrile/Water with 0.1% Phosphoric Acid or Formic Acid
Gradient Isocratic or a shallow gradient (e.g., 20-40% Acetonitrile)
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 300 nm
Expected Elution Order 4-Nitrosalicylic acid typically elutes slightly earlier than 5-Nitrosalicylic acid due to minor differences in polarity and interaction with the C18 phase.

Note: The absolute retention times and elution order can vary depending on the exact column chemistry, mobile phase, and instrument. Method validation with pure standards is essential.

Experimental Protocol: HPLC Analysis
  • Standard Preparation: Prepare individual stock solutions of pure 4-nitro and 5-nitro salicylic acid standards (e.g., 1 mg/mL) in methanol or acetonitrile. Prepare a mixed standard containing both.

  • Sample Preparation: Accurately weigh and dissolve the unknown sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the mixed standard to confirm the retention times and resolution of the two isomers.

  • Sample Analysis: Inject the unknown sample and record the chromatogram.

  • Identification & Quantification: Identify the isomers in the sample by comparing their retention times to the standards. Quantify using the peak area and a calibration curve if necessary.

HPLC Analysis Workflow

Caption: Workflow for HPLC separation and quantification of isomers.

Infrared (IR) Spectroscopy: A Rapid Fingerprinting Tool

IR spectroscopy provides a rapid, non-destructive method for distinguishing the isomers by probing their molecular vibrations. While many peaks corresponding to the -OH, -C=O, and -NO₂ functional groups will be present in both spectra, their exact positions and the patterns in the "fingerprint region" (below 1500 cm⁻¹) will differ.

Causality Behind the Method

The substitution pattern on the aromatic ring dictates the possible vibrational modes. The C-H out-of-plane bending vibrations are particularly sensitive to the positions of substituents. Furthermore, the electronic coupling between the nitro, hydroxyl, and carboxyl groups differs between the isomers, slightly shifting the stretching frequencies of the N-O and C=O bonds.[6]

Comparative IR Data (Characteristic Peaks)
Vibrational Mode4-Nitrosalicylic Acid (cm⁻¹)5-Nitrosalicylic Acid (cm⁻¹)Rationale for Difference
ν(asym) NO₂ ~1530 cm⁻¹~1540 cm⁻¹Different electronic environment around the nitro group.
ν(sym) NO₂ ~1350 cm⁻¹~1345 cm⁻¹Influenced by coupling with adjacent ring vibrations.
γ(C-H) Bending Distinct pattern for 1,2,4-trisubstitutionDifferent distinct pattern for 1,2,5-trisubstitutionThe number of adjacent free hydrogens on the ring differs, leading to characteristic bending patterns.

Source: Spectral data can be found in databases such as SpectraBase and ChemicalBook.[7][8][9]

Experimental Protocol: ATR-IR Analysis
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment.

  • Sample Application: Place a small amount of the solid sample powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Acquisition: Scan the sample over the range of 4000-600 cm⁻¹.

  • Analysis: Compare the resulting spectrum, particularly the fingerprint region (1600-700 cm⁻¹), against reference spectra of the pure isomers.

IR Analysis Workflow

Caption: Workflow for rapid isomer differentiation using IR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity Analysis via Fragmentation

For GC-MS analysis, the low volatility of the salicylic acids necessitates a derivatization step, typically silylation, to convert the polar -OH and -COOH groups into more volatile trimethylsilyl (TMS) ethers/esters.[10] While the isomers will have identical molecular masses, their fragmentation patterns under electron ionization (EI) can be used for differentiation.

Causality Behind the Method

The stability of the resulting fragment ions is influenced by the original position of the nitro group. The fragmentation pathways that are favored will differ, leading to a unique mass spectrum for each isomer characterized by different relative abundances of key fragment ions.

Comparative Mass Spectrometry Data (Post-Derivatization)
FeatureDi-TMS 4-Nitrosalicylic AcidDi-TMS 5-Nitrosalicylic Acid
Molecular Ion (M⁺˙) m/z 327m/z 327
Key Fragment [M-15]⁺ m/z 312 (Loss of -CH₃)m/z 312 (Loss of -CH₃)
Diagnostic Fragments Fragmentation pattern will be influenced by the para relationship of COOTMS and NO₂.Fragmentation pattern will be influenced by the meta relationship of COOTMS and NO₂. Expect differences in fragments related to the loss of NO₂, COOTMS, or combinations thereof.

Source: Fragmentation data can be found in mass spectral libraries like NIST and Wiley.[2][11]

Experimental Protocol: GC-MS Analysis
  • Derivatization: Place ~1 mg of the sample in a vial. Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a solvent like pyridine or acetonitrile.

  • Reaction: Cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.[10]

  • GC-MS Setup: Use a standard non-polar GC column (e.g., DB-5ms). Set a temperature program from ~100°C to 280°C.

  • Injection: Inject 1 µL of the cooled, derivatized sample into the GC-MS.

  • Analysis: Compare the retention times and, more importantly, the resulting mass spectra against those of derivatized pure standards. Focus on the relative intensities of the fragment ions.

GC-MS Analysis Workflow

Caption: Workflow for isomer analysis by GC-MS after derivatization.

Summary and Recommendations

Choosing the right analytical technique depends on the specific requirements of your analysis: speed, certainty, quantification, or sample throughput.

TechniquePrimary Differentiating FeatureThroughputCertaintyBest For...
¹H NMR Chemical Shifts & Coupling PatternsLowHighestUnambiguous structural confirmation of pure substances.
HPLC-UV Chromatographic Retention TimeHighHigh (with standards)Routine quality control, purity analysis, and quantification of isomers in a mixture.
IR Spectroscopy Fingerprint Region VibrationsVery HighMediumRapid raw material screening and process monitoring; confirming identity against a known standard.
GC-MS Mass Fragmentation PatternMediumHighHigh-sensitivity identification and analysis in complex matrices, provided derivatization is acceptable.

For initial, unambiguous identification of a newly synthesized batch, ¹H NMR is unparalleled. For routine quality control where isomer ratios must be determined, a validated HPLC method is the industry standard. IR spectroscopy serves as an excellent, high-speed check for confirming material identity, while GC-MS offers superior sensitivity when sample amounts are limited.

By understanding the principles behind each technique and the specific spectral or chromatographic differences they reveal, researchers can confidently and accurately distinguish between 4-nitro and 5-nitro salicylate isomers, ensuring the integrity and quality of their work.

References

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